molecular formula C20H20N4O2 B5085046 3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile

3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile

Cat. No.: B5085046
M. Wt: 348.4 g/mol
InChI Key: SLMPFCQSBRGVQC-UHFFFAOYSA-N
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Description

3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile is a complex organic compound that features a benzofuran moiety, a pyrazole ring, and a piperidine group. Compounds containing benzofuran and pyrazole structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran moiety, followed by the construction of the pyrazole ring, and finally the incorporation of the piperidine group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-Methanone-6-substituted-benzofuran derivatives

Uniqueness

3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine group, in particular, differentiates it from other benzofuran-pyrazole compounds and may contribute to its enhanced biological activity and solubility .

Properties

IUPAC Name

3-[3-(1-benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c21-9-6-12-24-14-16(20(25)23-10-4-1-5-11-23)19(22-24)18-13-15-7-2-3-8-17(15)26-18/h2-3,7-8,13-14H,1,4-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMPFCQSBRGVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC4=CC=CC=C4O3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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